2-(2-Fluorophenyl)pyrrolidine
Overview
Description
The compound "2-(2-Fluorophenyl)pyrrolidine" is a fluorinated pyrrolidine derivative. Pyrrolidine derivatives are of significant interest in the field of medicinal chemistry due to their presence in various biologically active compounds and potential applications in drug discovery. The incorporation of a fluorine atom into organic molecules often imparts unique physical, chemical, and biological properties, making fluorinated compounds particularly valuable in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of fluorinated pyrrolidine derivatives can be achieved through various methods. For instance, a concise synthesis of (S)-2-(fluorodiphenylmethyl)pyrrolidine has been described, which involves an operationally simple deoxyfluorination step to install the C-F bond . Another approach is the microwave-assisted fluorination of 2-acylpyrroles, leading to the introduction of a fluorine atom at specific positions on the pyrrole ring . These methods highlight the versatility and innovation in the synthesis of fluorinated pyrrolidine compounds.
Molecular Structure Analysis
The molecular structure of fluorinated pyrrolidines can be complex and is often studied using various spectroscopic techniques and crystallography. For example, the crystal structure of a related compound, methyl 4'-(4-fluorophenyl)-1'-methyl-3'-nitromethyl-2-oxospiro[indoline-3,2'-pyrrolidine]-3'-carboxylate, has been analyzed, revealing the dihedral angles and conformation of the pyrrolidine ring . Similarly, the structure of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide has been confirmed by spectroscopic methods and X-ray diffraction, complemented by density functional theory (DFT) calculations .
Chemical Reactions Analysis
Fluorinated pyrrolidines can participate in various chemical reactions, often serving as key intermediates or catalysts. For example, pyrrolidine derivatives have been used as selective chemosensors for metal ions, such as Al(3+) and Fe3+/Fe2+, demonstrating their utility in chemical sensing applications . Additionally, the nitrophenyl derivatives of pyrrolidine diamides exhibit interesting anion binding properties and signal deprotonation through a color change .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyrrolidines are influenced by the presence of the fluorine atom. The introduction of fluorine can affect the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the synthesis of 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a potent radioligand, showcases the importance of fluorine in enhancing the affinity for nicotinic acetylcholine receptors and its potential use in in vivo imaging . The specific physical and chemical properties of "2-(2-Fluorophenyl)pyrrolidine" would likely follow these general trends observed in fluorinated pyrrolidines, although detailed studies on this exact compound are not provided in the data set.
Scientific Research Applications
Anticoccidial Agents
2-(2-Fluorophenyl)pyrrolidine derivatives, specifically 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles, have shown promise as potent inhibitors of Eimeria tenella PKG, an enzyme critical for the survival of certain parasites. These compounds have been synthesized and tested both in vitro and in vivo for their anticoccidial activities, indicating potential applications in the treatment of coccidiosis, a parasitic disease in poultry and livestock (Qian et al., 2006).
Chemosensors for Metal Ions
Pyrrolidine constrained bipyridyl-dansyl conjugates have been developed as selective chemosensors for metal ions like aluminum (Al3+). These compounds, created through click chemistry, function as ratiometric and colorimetric sensors based on internal charge transfer (ICT), highlighting the potential of fluorophenylpyrrolidine derivatives in environmental and biological monitoring (Maity & Govindaraju, 2010).
Fluorescent Chemosensors for Iron Ions
Fluorophenylpyrrolidine-based compounds have been synthesized for use as fluorescent chemosensors with high selectivity for Fe3+/Fe2+ ions. This class of compounds, particularly the 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione moiety, is notable for its ability to detect iron ions in biological settings, including living cells, which could be significant for biomedical research and diagnostics (Maity et al., 2018).
Organocatalysts in Chemical Synthesis
The synthesis of (S)-2-(fluorodiphenylmethyl)pyrrolidine from commercially available materials has been described, focusing on its application as an organocatalyst for the stereoselective epoxidation of α,β-unsaturated aldehydes. This synthesis route highlights the potential of fluorophenylpyrrolidine derivatives in organic synthesis, particularly in facilitating selective chemical reactions (Sparr et al., 2010).
Chemical Sensing and Imaging
Fluorophenylpyrrolidine derivatives have been utilized in the development of low-molecular-weight fluorescent sensors. These sensors demonstrate a bathochromic shift in emission wavelength when binding with zinc ions (Zn2+), indicating their potential use in chemical sensing and cellular imaging (Hagimori et al., 2015).
Safety And Hazards
2-(2-Fluorophenyl)pyrrolidine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
Pyrrolidines, including 2-(2-Fluorophenyl)pyrrolidine, are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . This suggests that there is potential for further exploration and development of pyrrolidine derivatives in the future .
properties
IUPAC Name |
2-(2-fluorophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJCVVKIBLHAGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394195 | |
Record name | 2-(2-fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)pyrrolidine | |
CAS RN |
72216-04-7 | |
Record name | 2-(2-fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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